4-Methyl-4-azacholestane

Description

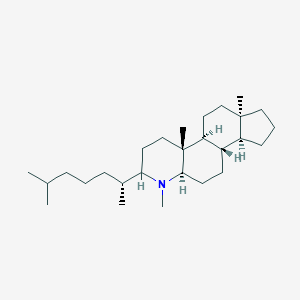

4-Methyl-4-azacholestane is a nitrogen-containing steroidal compound with the IUPAC name (4aR,4bS,6aR,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-indeno[5,4-f]quinoline . Its structure features a methyl group at the 4-position of the aza-substituted cholestane backbone, distinguishing it from unmodified cholestanes and other azasteroids. This compound is part of the broader class of azasteroids, which are known for their biological activity in modulating enzymes like 5α-reductase or cholesterol transport proteins .

Properties

CAS No. |

1867-76-1 |

|---|---|

Molecular Formula |

C27H49N |

Molecular Weight |

387.7 g/mol |

IUPAC Name |

(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |

InChI |

InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1 |

InChI Key |

ZBHJPJSJUPTGSI-DLIDQQGSSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |

Synonyms |

4-methyl-4-aza-5 alpha-cholestane 4-methyl-4-azacholestane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azasteroid Family

4-Methyl-4-azacholestane vs. Unsubstituted Azacholestanes

The addition of a methyl group at the 4-position of the aza ring likely enhances steric bulk and may influence binding affinity to biological targets. For example:

- This compound : The methyl group may improve metabolic stability or selectivity for specific receptors compared to unmethylated analogues .

Comparison with Finasteride (a 4-Azasteroid Drug)

Key differences include:

Non-Steroidal Aza Compounds

4-Methylacetophenone Azine (C₁₈H₂₀N₂)

- Structure : An azine derivative with a linear aromatic backbone, contrasting sharply with this compound’s steroidal framework.

Triazaspiro Compounds (e.g., n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1-3-8-triazaspiro-[4.5]decan-4-one hydrochloride)

Toxicogenomic and Pathway Comparisons

The Comparative Toxicogenomics Database (CTD), maintained by MDI Biological Laboratory and NC State University, provides tools to analyze chemical-gene interactions and pathways .

- Identify enriched pathways (e.g., cholesterol metabolism, steroid hormone biosynthesis).

- Compare gene interaction profiles with related azasteroids.

- Assess exposure studies and phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.